
(Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a morpholino group and two chlorine atoms attached to the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline typically involves the reaction of 2-chloroaniline with morpholine and a chlorinating agent. One common method includes the following steps:
Diazotization: 2-chloroaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Reduction: The diazonium salt is then reduced using sodium pyrosulfite to form 2-chlorophenylhydrazine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted anilines or morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials
Wirkmechanismus
The mechanism of action of (Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-3-Chloro-N-((2-chlorophenyl)(piperidino)methylene)aniline
- (Z)-3-Chloro-N-((2-chlorophenyl)(pyrrolidino)methylene)aniline
Comparison
Compared to similar compounds, (Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline is unique due to the presence of the morpholino group, which can influence its chemical reactivity and biological activity. The morpholino group can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Eigenschaften
Molekularformel |
C17H16Cl2N2O |
|---|---|
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-N-(3-chlorophenyl)-1-morpholin-4-ylmethanimine |
InChI |
InChI=1S/C17H16Cl2N2O/c18-13-4-3-5-14(12-13)20-17(21-8-10-22-11-9-21)15-6-1-2-7-16(15)19/h1-7,12H,8-11H2 |
InChI-Schlüssel |
BNEBSDPGLUKPFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=NC2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)
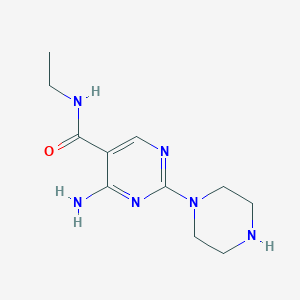

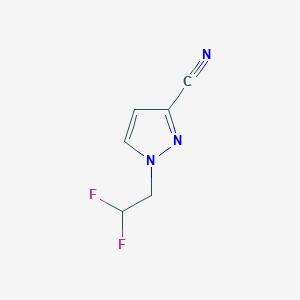



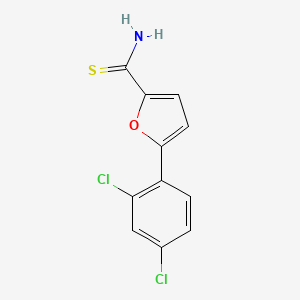
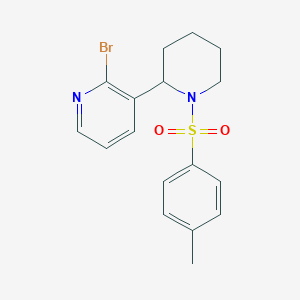
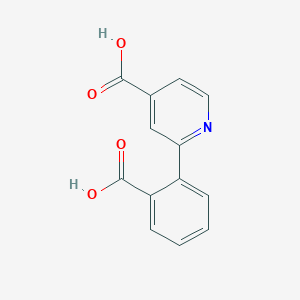
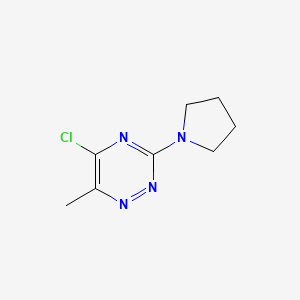
![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)

![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)
